In Vivo Tolerability Advantage of MMAF over MMAE Driven by the Charged C-Terminal Moiety
MMAF, whose C-terminal (2R,3R)-3-methoxy-2-methylpropanoyl fragment is derived from (2R)-3-methoxy-2-methylpropanoic acid, exhibits a >16-fold higher maximum tolerated dose (MTD) in mice compared to the uncharged analog MMAE, which lacks this acidic C-terminal motif [1]. This dramatic tolerability gain is directly attributed to the charged carboxylate contributed by the target compound's scaffold, which limits passive membrane permeability and confines cytotoxic activity to ADC-targeted cells [1].
| Evidence Dimension | Maximum Tolerated Dose (MTD) in mice |
|---|---|
| Target Compound Data | MMAF MTD >16 mg/kg |
| Comparator Or Baseline | MMAE MTD = 1 mg/kg |
| Quantified Difference | >16-fold higher MTD for MMAF vs. MMAE |
| Conditions | In vivo, mouse model; free drug administered intravenously |
Why This Matters
This >16-fold MTD advantage translates directly into an enhanced therapeutic index when the scaffold is incorporated into ADCs, making it a preferred C-terminal capping group for payloads requiring reduced systemic toxicity [1].
- [1] Doronina, S. O., Mendelsohn, B. A., Bovee, T. D., Cerveny, C. G., Alley, S. C., Meyer, D. L., ... & Senter, P. D. (2006). Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity. Bioconjugate Chemistry, 17(1), 114-124. View Source
